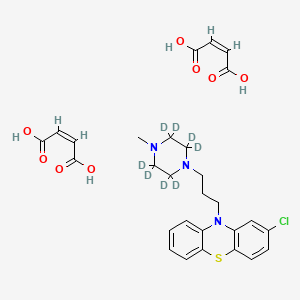

Prochlorperazine (D8 dimeleate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La proclorperazina (D8 dimeleato) es un derivado de la fenotiazina utilizado principalmente como antiemético y antipsicótico. Es conocido por su efectividad en el tratamiento de náuseas y vómitos severos, así como en el manejo de trastornos psicóticos como la esquizofrenia y la ansiedad generalizada no psicótica . El compuesto funciona bloqueando los receptores de dopamina en el cerebro, lo que ayuda a aliviar los síntomas de náuseas y psicosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La proclorperazina (D8 dimeleato) se sintetiza a través de una serie de reacciones químicas que involucran derivados de la fenotiazinaEl paso final implica la formación de la sal de dimeleato mediante la reacción del compuesto base con ácido maleico .

Métodos de producción industrial: En entornos industriales, la producción de proclorperazina (D8 dimeleato) implica la síntesis química a gran escala utilizando reactivos de alta pureza y condiciones de reacción controladas. El proceso incluye pasos como la cloración, la alquilación y la formación de sales, seguidos de la purificación y la cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La proclorperazina (D8 dimeleato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se emplean reactivos de halogenación como cloro y bromo para las reacciones de sustitución.

Principales productos formados:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de fenotiazina reducidos.

Sustitución: Compuestos de fenotiazina halogenados.

Aplicaciones Científicas De Investigación

Introduction to Prochlorperazine (D8 Dimeleate)

Prochlorperazine (D8 dimeleate) is a deuterated derivative of prochlorperazine, a well-known phenothiazine antipsychotic and antiemetic agent. It is primarily utilized in clinical settings for the management of severe nausea and vomiting, as well as for treating psychotic disorders such as schizophrenia. The incorporation of deuterium in its structure enhances its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects compared to its non-deuterated counterparts.

Clinical Applications

Antiemetic Use :

- Prochlorperazine is widely used to manage nausea and vomiting associated with chemotherapy, surgery, and other medical conditions. Its efficacy in these areas has been well-documented in numerous clinical trials.

Psychiatric Disorders :

- The compound is also employed in treating psychotic disorders such as schizophrenia and acute manic episodes. Studies indicate that it can be effective in reducing symptoms of agitation and psychosis.

Pharmacological Research

Prochlorperazine (D8 dimeleate) serves as a valuable model compound in pharmacological research due to its receptor-binding profile. Researchers investigate its interactions with various neurotransmitter systems to better understand the mechanisms underlying psychiatric disorders.

Chemical Research

In synthetic organic chemistry, prochlorperazine derivatives are studied for their chemical properties and potential modifications that could enhance therapeutic effects or reduce side effects. The deuterated form allows for more precise tracking of metabolic pathways in pharmacokinetic studies.

Comparative Analysis with Other Compounds

| Compound | Main Use | Potency | Receptor Affinity |

|---|---|---|---|

| Prochlorperazine | Antiemetic, Antipsychotic | Moderate | High affinity for D2 |

| Chlorpromazine | Antipsychotic | Moderate | Moderate affinity for D2 |

| Haloperidol | Antipsychotic | High | Very high affinity for D2 |

| Promethazine | Antiemetic | Low | Moderate affinity for H1 |

Prochlorperazine demonstrates a balanced efficacy in both antiemetic and antipsychotic applications, making it a versatile compound in clinical settings.

Case Study 1: Management of Chemotherapy-Induced Nausea

A study involving patients undergoing chemotherapy demonstrated that prochlorperazine significantly reduced nausea levels compared to placebo controls. Patients reported improved quality of life during treatment cycles.

Case Study 2: Treatment of Acute Psychosis

In a clinical trial focused on acute psychosis management, prochlorperazine showed rapid reduction in psychotic symptoms among participants, with a notable safety profile compared to other antipsychotics.

Mecanismo De Acción

La proclorperazina (D8 dimeleato) ejerce sus efectos principalmente bloqueando los receptores de dopamina D2 en el cerebro. Esta acción inhibe la zona gatillo quimiorreceptora, que es responsable de inducir náuseas y vómitos. Además, el compuesto tiene efectos antagonistas sobre los receptores histaminérgicos, colinérgicos y noradrenérgicos, lo que contribuye a sus propiedades antipsicóticas y antieméticas .

Compuestos similares:

Clorpromazina: Otro derivado de la fenotiazina con propiedades antipsicóticas y antieméticas similares.

Prometazina: Un derivado de la fenotiazina utilizado principalmente como antihistamínico y antiemético.

Haloperidol: Un derivado de la butirofenona con potentes efectos antipsicóticos.

Comparación:

Proclorperazina vs. Clorpromazina: La proclorperazina es más potente y tiene una mayor afinidad por los receptores de dopamina, lo que la hace más efectiva en el tratamiento de náuseas y psicosis severas.

Proclorperazina vs. Prometazina: Si bien ambos compuestos se utilizan como antieméticos, la proclorperazina tiene propiedades antipsicóticas más fuertes debido a su mayor afinidad por los receptores de dopamina.

Proclorperazina vs. Haloperidol: El haloperidol es más potente como antipsicótico, pero tiene una estructura química y un mecanismo de acción diferentes en comparación con la proclorperazina.

La proclorperazina (D8 dimeleato) destaca por su eficacia equilibrada en aplicaciones antieméticas y antipsicóticas, lo que la convierte en un compuesto versátil en entornos clínicos.

Comparación Con Compuestos Similares

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.

Haloperidol: A butyrophenone derivative with potent antipsychotic effects.

Comparison:

Prochlorperazine vs. Chlorpromazine: Prochlorperazine is more potent and has a higher affinity for dopamine receptors, making it more effective in treating severe nausea and psychosis.

Prochlorperazine vs. Promethazine: While both compounds are used as antiemetics, Prochlorperazine has stronger antipsychotic properties due to its higher dopamine receptor affinity.

Prochlorperazine vs. Haloperidol: Haloperidol is more potent as an antipsychotic but has a different chemical structure and mechanism of action compared to Prochlorperazine.

Prochlorperazine (D8 dimeleate) stands out due to its balanced efficacy in both antiemetic and antipsychotic applications, making it a versatile compound in clinical settings.

Actividad Biológica

Prochlorperazine, a phenothiazine derivative, is primarily recognized for its antipsychotic and anti-emetic properties. As a first-generation antipsychotic, it is effective in treating schizophrenia and severe nausea and vomiting, particularly in emergency settings. This article delves into the biological activity of Prochlorperazine (D8 dimeleate), examining its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Prochlorperazine primarily functions as a dopamine D2 receptor antagonist , which plays a crucial role in its antipsychotic effects. By blocking D2 receptors in the brain, it reduces dopaminergic activity associated with psychotic symptoms. Additionally, it exhibits anti-emetic effects by inhibiting dopamine receptors in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS) and has been shown to affect serotonin receptors as well.

- Receptor Interactions :

Pharmacokinetics

The pharmacokinetic profile of Prochlorperazine reveals important information regarding its absorption, distribution, metabolism, and elimination:

- Absorption : Well absorbed from the gastrointestinal tract with an oral bioavailability of approximately 12.5%. Peak plasma concentrations are typically reached within 5 hours after oral administration .

- Volume of Distribution : High volume of distribution (approximately 1401–1548 L), indicating extensive tissue distribution .

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6), leading to several metabolites including N-desmethyl prochlorperazine and prochlorperazine sulfoxide .

- Elimination Half-life : Ranges from 8 to 9 hours after administration .

Clinical Efficacy

Prochlorperazine has been evaluated in various clinical settings, demonstrating efficacy in treating acute migraine attacks and severe headaches.

Case Studies and Clinical Trials

- Migraine Treatment :

- Acute Headaches :

- Chemotherapy-Induced Nausea and Vomiting (CINV) :

Safety Profile and Side Effects

While generally well-tolerated, Prochlorperazine can cause side effects including sedation, hypotension, and extrapyramidal symptoms. Rare but severe reactions such as neuroleptic malignant syndrome have been documented.

- Common Side Effects :

- Sedation

- Orthostatic hypotension

- Extrapyramidal symptoms

- Severe Adverse Effects :

- Neuroleptic malignant syndrome

- Agranulocytosis

Summary Table of Biological Activity

| Activity Type | Mechanism | Clinical Application |

|---|---|---|

| Antipsychotic | D2 receptor antagonism | Schizophrenia, schizoaffective disorders |

| Anti-emetic | Inhibition of CTZ dopamine receptors | Nausea/vomiting due to chemotherapy |

| Migraine Treatment | Dopaminergic blockade | Acute migraine attacks |

| Sedative | H1 receptor antagonism | Anxiety management |

Propiedades

Fórmula molecular |

C28H32ClN3O8S |

|---|---|

Peso molecular |

614.1 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i11D2,12D2,13D2,14D2;; |

Clave InChI |

DSKIOWHQLUWFLG-YPHSVWBLSA-N |

SMILES isomérico |

[2H]C1(N(C(C(N(C1([2H])[2H])CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl)([2H])[2H])([2H])[2H])C)[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.